molecular formula C7H15ClN2 B13560666 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride

1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride

Cat. No.: B13560666
M. Wt: 162.66 g/mol
InChI Key: VGYQWXOYKCNVBM-UHFFFAOYSA-N
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Description

1-{7-Azabicyclo[221]heptan-1-yl}methanaminehydrochloride is a bicyclic amine compound characterized by its unique structure, which includes a seven-membered ring with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the construction of the bicyclic framework.

    Introduction of the Amino Group:

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield secondary or tertiary amines.

Mechanism of Action

Comparison with Similar Compounds

1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

7-azabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c8-5-7-3-1-6(9-7)2-4-7;/h6,9H,1-5,8H2;1H

InChI Key

VGYQWXOYKCNVBM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N2)CN.Cl

Origin of Product

United States

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